REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[N+:4]([O-])[C:3]=1[C:10]#[N:11].C(=O)(O)[O-].[Na+].[C:17]([O:20]C(=O)C)(=[O:19])[CH3:18]>>[C:17]([O:20][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([C:10]#[N:11])[N:4]=1)(=[O:19])[CH3:18] |f:1.2|
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
3,6-dimethyl-2-pyridine-carbonitrile 1-oxide
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
CC1=C([N+](=C(C=C1)C)[O-])C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated at 120° for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ether (170 ml
|
Type
|
WASH
|
Details
|
2×75 ml) and the combined extracts washed with brine (60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Biotage chromatography
|
Type
|
WASH
|
Details
|
eluting with 2:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC(=C(C=C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |